molecular formula C12H10O4 B8281527 Methyl 5-acetylbenzofuran-2-carboxylate

Methyl 5-acetylbenzofuran-2-carboxylate

Cat. No.: B8281527
M. Wt: 218.20 g/mol
InChI Key: SGIGHACHMQIHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetylbenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 5-acetyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-7(13)8-3-4-10-9(5-8)6-11(16-10)12(14)15-2/h3-6H,1-2H3

InChI Key

SGIGHACHMQIHCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-benzofuranoic acid methyl ester in carbon disulphide (240 ml) cooled to 5° C. was added acetyl chloride (70 ml) followed portionwise over 1 hour by aluminium trichloride (40 g). The mixture was heated under reflux for 42 hours before cooling and decanting the carbon disulphide. The residual complex was destroyed by the addition of iced water (50 ml) and 2N HCl (50 ml). The resulting mixture was extracted with ethyl acetate (3×200 ml). The organic layers were combined, washed with water (100 ml), dried (MgSO4) and concentrated. The residue was purified by flash column chromatography, eluting with ethyl acetate / hexane (10:90 to 40:60, v/v), to give methyl 5-acetylbenzofuran-2-carboxylate as a solid (3.099 g); NMR 2.68 (3H,s), 4.00(3H,s), 7.6-8.35(4H,m).
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0 (± 1) mol
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reactant
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240 mL
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70 mL
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40 g
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of 5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde (4.47 g) in toluene, a solution of 1,8-diazabicyclo[5.4.0]-7-undecene (1.30 g) in toluene (8 ml) was added dropwise for 15 hours at refluxing temperature. After being cooled, the resulting mixture was washed with water, dried lover magnesium sulfate and concentrated under reduced pressure. The resulting precipitates were washed with diethyl ether to give 5-acetyl-2-methoxycarbonylbenzofuran (1.65 g).
Name
5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde
Quantity
4.47 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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1.3 g
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reactant
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8 mL
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Reaction Step Two

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